molecular formula C12H15NO3 B11755312 4-[(Oxan-4-yl)amino]benzoic acid

4-[(Oxan-4-yl)amino]benzoic acid

Katalognummer: B11755312
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: AHGXTTITUHBLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Oxan-4-yl)amino]benzoic acid, also known as 4-tetrahydro-2H-pyran-4-ylbenzoic acid, is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to an oxan-4-yl group, which is a tetrahydropyran ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with tetrahydropyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium cyanoborohydride, to facilitate the reductive amination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Oxan-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wirkmechanismus

The mechanism of action of 4-[(Oxan-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Oxan-4-yl)amino]benzoic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

4-(oxan-4-ylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c14-12(15)9-1-3-10(4-2-9)13-11-5-7-16-8-6-11/h1-4,11,13H,5-8H2,(H,14,15)

InChI-Schlüssel

AHGXTTITUHBLBK-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.